6-(Oxalyl-amino)-1H-indole-5-carboxylic acid

Catalog No.
S3350752
CAS No.
243967-44-4
M.F
C11H8N2O5
M. Wt
248.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Oxalyl-amino)-1H-indole-5-carboxylic acid

CAS Number

243967-44-4

Product Name

6-(Oxalyl-amino)-1H-indole-5-carboxylic acid

IUPAC Name

6-(oxaloamino)-1H-indole-5-carboxylic acid

Molecular Formula

C11H8N2O5

Molecular Weight

248.19 g/mol

InChI

InChI=1S/C11H8N2O5/c14-9(11(17)18)13-8-4-7-5(1-2-12-7)3-6(8)10(15)16/h1-4,12H,(H,13,14)(H,15,16)(H,17,18)

InChI Key

AHWMERGBWWROMM-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=C(C=C21)C(=O)O)NC(=O)C(=O)O

6-(Oxalyl-amino)-1H-indole-5-carboxylic acid is a compound classified under indolecarboxylic acids, characterized by the presence of a carboxylic acid group linked to an indole structure. Its chemical formula is C₁₁H₈N₂O₅, and it has a molecular weight of approximately 248.19 g/mol. The compound features an oxalyl amino group at the sixth position of the indole ring and a carboxylic acid group at the fifth position, making it a unique derivative of indole with potential biological significance .

The reactivity of 6-(oxalyl-amino)-1H-indole-5-carboxylic acid can be attributed to its functional groups. The carboxylic acid can undergo typical reactions such as esterification and amidation, while the oxalyl amino group can participate in nucleophilic substitutions and condensation reactions. Additionally, this compound can be involved in various multicomponent reactions, which are often utilized in synthetic organic chemistry to construct complex molecules efficiently .

Research indicates that 6-(oxalyl-amino)-1H-indole-5-carboxylic acid exhibits significant biological activity, particularly as an inhibitor of tyrosine-protein phosphatase non-receptor type 1. This enzyme plays a crucial role in cellular signaling pathways, including those involved in the regulation of the endoplasmic reticulum's unfolded protein response. The compound's inhibitory effects on this enzyme suggest potential applications in treating diseases associated with dysregulated signaling pathways .

The synthesis of 6-(oxalyl-amino)-1H-indole-5-carboxylic acid can be achieved through several methods:

  • One-Pot Reactions: Multicomponent reactions involving indole derivatives and oxalic acid derivatives can yield this compound efficiently.
  • Condensation Reactions: The reaction between oxalic acid derivatives and indole-5-carboxylic acid under acidic or basic conditions can produce the desired compound.
  • Functional Group Modifications: Starting from readily available indole derivatives, various functional group transformations can lead to the formation of 6-(oxalyl-amino)-1H-indole-5-carboxylic acid .

6-(Oxalyl-amino)-1H-indole-5-carboxylic acid is primarily researched for its potential pharmacological applications, particularly in cancer therapy due to its role as a tyrosine-protein phosphatase inhibitor. Its unique structure may also allow for further modifications to enhance its biological activity or selectivity against specific targets in various diseases .

Interaction studies have shown that 6-(oxalyl-amino)-1H-indole-5-carboxylic acid binds effectively to its target protein, demonstrating significant inhibitory activity. These studies often utilize techniques such as molecular docking and kinetic assays to elucidate binding affinities and mechanisms of action. Such investigations are crucial for understanding how this compound may modulate biological pathways and for guiding further drug development efforts .

Several compounds share structural similarities with 6-(oxalyl-amino)-1H-indole-5-carboxylic acid, including:

Compound NameStructural FeaturesUnique Aspects
Indole-5-carboxylic acidIndole ring with a carboxylic acid groupLacks oxalyl amino substitution
6-Hydroxyindole-5-carboxylic acidHydroxyl group at position sixDifferent functional group affecting reactivity
5-Aminoindole-2-carboxylic acidAmino group at position fiveDifferent biological activities
Indole-3-carboxylic acidCarboxylic group at position threeDifferent position affects biological activity

The uniqueness of 6-(oxalyl-amino)-1H-indole-5-carboxylic acid lies in its specific combination of an oxalyl amino group and dual carboxylic functionalities, which may enhance its interaction with biological targets compared to other indole derivatives .

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

248.04332136 g/mol

Monoisotopic Mass

248.04332136 g/mol

Heavy Atom Count

18

UNII

WM8KMK01TA

Wikipedia

6-(Oxalyl-Amino)-1h-Indole-5-Carboxylic Acid

Dates

Modify: 2023-07-26

Explore Compound Types